molecular formula C9H13F2NO4 B1493147 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2098076-03-8

4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1493147
CAS No.: 2098076-03-8
M. Wt: 237.2 g/mol
InChI Key: ITNQPYVXNRLSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoro and hydroxymethyl groups, as well as a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor containing the difluoro and hydroxymethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoro and hydroxymethyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific enzymes or receptors.

Medicine: The compound has potential applications in drug development. Its ability to modulate biological processes makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol: This compound shares the difluoro and hydroxymethyl groups but has a cyclohexane ring instead of a pyrrolidine ring.

  • 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole: This compound contains a benzodioxole ring and shares the difluoro and hydroxymethyl groups.

Uniqueness: 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is unique due to its combination of a pyrrolidine ring with difluoro and hydroxymethyl groups, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO4/c10-9(11)3-6(4-13)12(5-9)7(14)1-2-8(15)16/h6,13H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNQPYVXNRLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.